molecular formula C10H20F6N2O4S2 B060896 Tetraethylammonium bistrifluoromethanesulfonimidate CAS No. 161401-26-9

Tetraethylammonium bistrifluoromethanesulfonimidate

Cat. No.: B060896
CAS No.: 161401-26-9
M. Wt: 410.4 g/mol
InChI Key: PBVQLVFWBBDZNU-UHFFFAOYSA-N
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Description

Chemical Name: Tetraethylammonium bistrifluoromethanesulfonimidate CAS No.: 210230-40-3 Molecular Formula: C8H20N·C2F6NO4S2 Structure: Comprises a tetraethylammonium cation [(C2H5)4N]<sup>+</sup> paired with a bistrifluoromethanesulfonimidate (TFSI<sup>−</sup>) anion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium bistrifluoromethanesulfonimidate can be synthesized through the reaction of tetraethylammonium hydroxide with bistrifluoromethanesulfonimide. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium bistrifluoromethanesulfonimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce tetraethylammonium halides .

Scientific Research Applications

Electrochemical Studies

TEA-BTFSI serves as an electrolyte in electrochemical applications, particularly in lithium-ion batteries and redox flow batteries. Its high electrochemical stability allows for efficient energy storage and transfer, making it a critical component in developing advanced battery technologies .

Table 1: Electrochemical Properties of TEA-BTFSI

PropertyValue
ConductivityHigh
StabilityExcellent
SolubilityWater and organic solvents

Biological Studies

In biological research, TEA-BTFSI has been used to study ion channels, particularly potassium channels. It acts as a blocker, influencing neuronal excitability and muscle contraction dynamics. This property is valuable for investigating channelopathies and developing potential treatments for related disorders .

Case Study: Effects on Neuronal Activity
Research demonstrated that TEA-BTFSI significantly alters firing rates in neurons when potassium channels are inhibited. This highlights its potential use in neuropharmacology.

Organic Synthesis

TEA-BTFSI is also utilized as a reagent in organic synthesis. It participates in nucleophilic substitution reactions and can form complexes with metal ions, which are essential for various catalytic processes .

Table 2: Comparison of Tetraethylammonium Bistrifluoromethanesulfonimidate with Similar Compounds

Compound NameStructure TypeBiological ActivityApplications
This compoundQuaternary Ammonium SaltPotassium Channel BlockerNeuropharmacology, Electrochemistry
Tetrabutylammonium bistrifluoromethanesulfonimidateQuaternary Ammonium SaltSimilar Ion Channel InteractionsElectrochemical Studies
Tetramethylammonium bistrifluoromethanesulfonimidateQuaternary Ammonium SaltLess Effective in Biological SystemsOrganic Synthesis

Industrial Applications

In industry, TEA-BTFSI is used in the production of advanced materials and electronic devices due to its stability and unique electrochemical properties. It has been explored for potential applications in solar energy technologies, where its toxicity profile is evaluated to ensure environmental safety .

Research Findings

Recent studies have highlighted the dual role of TEA-BTFSI as both an electrolyte and a biological agent:

  • Electrochemical Stability : TEA-BTFSI exhibits high electrochemical stability, making it suitable for use in lithium-ion batteries.
  • Biological Implications : The compound's ability to modulate ion channel activity suggests potential therapeutic uses in treating conditions associated with ion channel dysfunction .

Mechanism of Action

The mechanism of action of tetraethylammonium bistrifluoromethanesulfonimidate involves its interaction with ion channels and other molecular targets. The compound can block potassium channels by binding to specific sites, thereby affecting ion transport across cell membranes. This property makes it useful in studies related to electrophysiology and neurobiology .

Comparison with Similar Compounds

Key Properties :

  • Solubility : High solubility in polar organic solvents (e.g., acetonitrile, THF) due to the weakly coordinating TFSI<sup>−</sup> anion .
  • Conductivity : Exhibits superior ionic conductivity compared to halide-based salts, making it suitable for electrochemical applications .
  • Thermal Stability : TFSI<sup>−</sup> imparts high thermal stability (>300°C), typical of sulfonimidate salts .

Comparison with Similar Compounds

Tetraethylammonium Salts with Different Anions

Property TEA-TFSI (Target) TEA-Cl TEA-BF4 TEA-TfO TEA-Tosylate
Anion Size (Å) ~4.8 (TFSI<sup>−</sup>) ~3.6 (Cl<sup>−</sup>) ~2.3 (BF4<sup>−</sup>) ~4.0 (CF3SO3<sup>−</sup>) ~5.2 (Tosylate<sup>−</sup>)
Solubility in H2O Moderate High High Moderate Low
Conductivity (mS/cm) 10–15 (in acetonitrile) 8–10 (aqueous) 12–14 (propylene carbonate) 9–11 (THF) 7–9 (DMF)
Thermal Stability (°C) >300 ~200 ~250 ~280 ~220
Key Applications High-performance electrolytes Neuroprotection studies Capacitor electrolytes Fluorination reactions Non-basic fluorination

Key Observations :

  • Anion Size and Coordination : TFSI<sup>−</sup>’s large size and charge delocalization reduce ion-pairing, enhancing conductivity in organic media compared to smaller anions like BF4<sup>−</sup> or Cl<sup>−</sup> .
  • Toxicity: TEA-Cl and TEA-Br exhibit phytotoxicity (e.g., inhibited root growth in Chenopodium album) and neuroprotective effects in mammals, while TFSI salts are less studied but presumed safer due to inert anions .

Other Quaternary Ammonium Bistriflimide Salts

Compound Cation Structure Conductivity (mS/cm) Melting Point (°C) Applications Reference
Tetrabutylammonium TFSI [(C4H9)4N]<sup>+</sup> 8–10 80–85 Ionic liquids, catalysis
Methyltrioctylammonium TFSI [CH3(C8H17)3N]<sup>+</sup> 6–8 <−20 (liquid) Solvent extraction, electrolytes
Tributylmethylammonium TFSI [(C4H9)3CH3N]<sup>+</sup> 9–11 45–50 Electrochemical sensors

Key Observations :

  • Cation Hydrophobicity : Longer alkyl chains (e.g., methyltrioctylammonium) lower melting points, creating room-temperature ionic liquids, whereas tetraethylammonium derivatives are solids .
  • Conductivity vs. Cation Size : Smaller cations (e.g., TEA<sup>+</sup>) paired with TFSI<sup>−</sup> achieve higher conductivity due to reduced cationic mass .

Biological Activity

Overview

Tetraethylammonium bistrifluoromethanesulfonimidate (TEA-BTFSI) is a quaternary ammonium salt that has garnered attention for its potential applications in both electrochemical and biological contexts. This compound is primarily utilized as an electrolyte in electrochemical studies and as a reagent in organic synthesis. Its unique properties enable it to interact with biological systems, particularly in the study of ion channels and membrane transport mechanisms.

TEA-BTFSI is characterized by its high purity and stability, making it suitable for various applications. The compound can be synthesized through the reaction of tetraethylammonium hydroxide with bistrifluoromethanesulfonimide, typically in an organic solvent like acetonitrile under controlled conditions. Its solubility in water and organic solvents contributes to its versatility in research settings.

Target of Action

TEA-BTFSI primarily interacts with ion channels, particularly potassium channels, where it acts as a blocker. This interaction is crucial for understanding its role in cellular processes and potential therapeutic applications.

Biochemical Pathways

The precise biochemical pathways affected by TEA-BTFSI are still under investigation. However, preliminary studies suggest that it may influence ion transport across cell membranes, which is vital for maintaining cellular homeostasis.

Pharmacokinetics

As a quaternary ammonium salt, TEA-BTFSI exhibits good solubility characteristics, allowing it to be effectively utilized in biological assays. The pharmacokinetic profile indicates that it can readily penetrate biological membranes, although detailed studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Ion Channel Studies

TEA-BTFSI has been employed in various studies examining its effects on ion channels:

  • Potassium Channels : Research indicates that TEA-BTFSI effectively blocks potassium channels, which can lead to alterations in neuronal excitability and muscle contraction dynamics. This property makes it a valuable tool for studying channelopathies and developing potential treatments for related disorders.
  • Calcium Channels : There is emerging evidence suggesting that TEA-BTFSI may also affect calcium channel activity, though further research is necessary to elucidate these interactions.

Case Studies

  • Effect on Neuronal Activity : A study investigating the impact of TEA-BTFSI on neuronal action potentials demonstrated significant alterations in firing rates when potassium channels were inhibited. This highlights the compound's potential use in neuropharmacology.
  • Membrane Transport Studies : In experiments assessing the role of TEA-BTFSI on membrane transport proteins, results indicated that the compound could modulate the activity of transporters involved in nutrient uptake, suggesting broader implications for metabolic regulation.

Comparative Analysis

Compound NameStructure TypeBiological ActivityApplications
This compoundQuaternary Ammonium SaltPotassium Channel BlockerNeuropharmacology, Electrochemistry
Tetrabutylammonium bistrifluoromethanesulfonimidateQuaternary Ammonium SaltSimilar Ion Channel InteractionsElectrochemical Studies
Tetramethylammonium bistrifluoromethanesulfonimidateQuaternary Ammonium SaltLess Effective in Biological SystemsOrganic Synthesis

Research Findings

Recent studies have highlighted the dual role of TEA-BTFSI as both an electrolyte and a biological agent:

  • Electrochemical Stability : TEA-BTFSI exhibits high electrochemical stability, making it suitable for use in lithium-ion batteries and other electrochemical applications.
  • Biological Implications : The compound's ability to modulate ion channel activity suggests potential therapeutic uses in treating conditions associated with ion channel dysfunction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tetraethylammonium bistrifluoromethanesulfonimidate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves neutralizing tetraethylammonium hydroxide with bistrifluoromethanesulfonimide acid in an anhydrous solvent (e.g., acetonitrile or dichloromethane). After reaction completion, the product is precipitated by adding a non-polar solvent (e.g., diethyl ether) and purified via recrystallization from ethyl acetate or ethanol. Drying under vacuum (70°C, 3–6 hours) ensures residual solvent removal . Elemental analysis and NMR spectroscopy (¹H, ¹⁹F) are critical for verifying purity (>99%) .

Q. What analytical techniques are essential for characterizing this compound’s structural and electrochemical properties?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H NMR confirms the tetraethylammonium cation, while ¹⁹F NMR identifies the bistrifluoromethanesulfonimidate anion.
  • Conductivity measurements : Assess ionic conductivity in solvents like propylene carbonate or acetonitrile using a calibrated conductivity meter.
  • Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition onset temperatures).
  • Cyclic voltammetry : Evaluates electrochemical stability windows in non-aqueous electrolytes .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) to avoid moisture absorption. Use a desiccator with silica gel or molecular sieves. Handle in a glovebox or under dry nitrogen flow for hygroscopic-sensitive applications. Avoid prolonged exposure to light, as some quaternary ammonium salts degrade photolytically .

Advanced Research Questions

Q. How can ion association behavior of this salt in non-aqueous solvents be experimentally quantified, and what factors influence discrepancies between calculated and observed values?

  • Methodological Answer : Conductometric titration paired with the Fuoss–Shedlovsky method quantifies ion association constants (K_A). Solvent polarity (e.g., dichloromethane vs. DMF) significantly impacts K_A, as lower dielectric constants promote ion pairing. Discrepancies between calculated (electrostatic models) and experimental K_A values often arise from non-electrostatic interactions (e.g., hydrogen bonding or solvent structuration) . For accurate results, calibrate measurements against known standards like tetraethylammonium perchlorate .

Q. What experimental strategies resolve contradictions in electrochemical data when using this salt as a supporting electrolyte?

  • Methodological Answer : Contradictions (e.g., variable conductivity or redox stability) may stem from:

  • Impurity interference : Trace water or residual solvents alter electrochemical behavior. Pre-dry solvents over molecular sieves and validate purity via Karl Fischer titration.
  • Ion pairing effects : Use high dielectric solvents (e.g., DMSO) to minimize association. Compare data with alternative electrolytes (e.g., tetrabutylammonium salts) to isolate anion-specific effects .
  • Electrode passivation : Replace conventional electrodes (Pt/Ag) with glassy carbon or boron-doped diamond to reduce surface interactions .

Q. How can this salt be optimized for use in nucleophilic aromatic substitution (SNAr) fluorination reactions requiring anhydrous conditions?

  • Methodological Answer : Generate anhydrous fluoride ions in situ by combining this compound with a fluorine-compatible electrophile (e.g., sulfuryl fluoride or aryl fluorosulfonates). Monitor reaction progress via ¹⁹F NMR and optimize stoichiometry to balance reactivity and side-product formation. For moisture-sensitive reactions, employ Schlenk-line techniques or continuous nitrogen purging .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tetraethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.C2F6NO4S2/c1-5-9(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVQLVFWBBDZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585000
Record name N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161401-26-9
Record name N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium bistrifluoromethanesulfonimidate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium bistrifluoromethanesulfonimidate

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